molecular formula C25H22FN3O4 B11031517 2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile

2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile

Cat. No.: B11031517
M. Wt: 447.5 g/mol
InChI Key: AQYRMVCWAXNQDI-UHFFFAOYSA-N
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Description

2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile is a complex heterocyclic compound It features a unique dispiro structure, which includes a quinoline, pyrrolo, and pyrano moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile typically involves a multi-step process. One common method includes the Stollé type reaction of hydroquinoline with oxalyl chloride, followed by cyclocondensation with various dinucleophiles and a three-component cyclocondensation with malononitrile and carbonyl compounds . The reaction conditions often require refluxing in anhydrous toluene with a slight excess of oxalyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The presence of amino and methyl groups allows for oxidation reactions.

    Reduction: The compound can be reduced at specific sites, such as the carbonyl groups.

    Substitution: Fluorine and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The rigid dispiro structure enhances its binding affinity to these targets, potentially inhibiting or modulating their activity. The presence of fluorine can also enhance its biological activity by increasing its stability and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile apart is its unique combination of a dispiro structure with multiple functional groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H22FN3O4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H22FN3O4/c1-12-10-24(5-3-4-6-24)29-20-15(12)8-14(26)9-16(20)25(23(29)31)17(11-27)21(28)33-18-7-13(2)32-22(30)19(18)25/h7-9,12H,3-6,10,28H2,1-2H3

InChI Key

AQYRMVCWAXNQDI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)C(=C(OC6=C5C(=O)OC(=C6)C)N)C#N)F

Origin of Product

United States

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